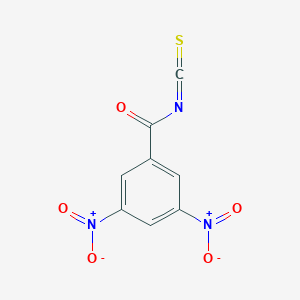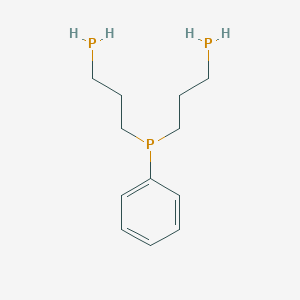
3,5-Dinitrobenzoyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitrobenzoyl isothiocyanate is an organic compound characterized by the presence of both nitro groups and an isothiocyanate functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrobenzoyl isothiocyanate typically involves the reaction of 3,5-dinitrobenzoic acid with thionyl chloride to form 3,5-dinitrobenzoyl chloride. This intermediate is then reacted with potassium thiocyanate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dinitrobenzoyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Typical reaction conditions involve the use of solvents such as dichloromethane or acetonitrile and may require heating or the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives and other substituted benzoyl compounds. These products are often characterized by their distinct melting points and spectroscopic properties .
Applications De Recherche Scientifique
3,5-Dinitrobenzoyl isothiocyanate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-Dinitrobenzoyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with amines and thiols to form stable thiourea and dithiocarbamate linkages, respectively. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic Acid: Similar in structure but lacks the isothiocyanate group.
3,5-Dinitrobenzoyl Chloride: An intermediate in the synthesis of 3,5-Dinitrobenzoyl isothiocyanate.
Uniqueness
This compound is unique due to the presence of both nitro and isothiocyanate groups, which confer distinct reactivity and versatility in chemical synthesis and analysis. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in biochemical and medicinal research.
Propriétés
| 78225-79-3 | |
Formule moléculaire |
C8H3N3O5S |
Poids moléculaire |
253.19 g/mol |
Nom IUPAC |
3,5-dinitrobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H3N3O5S/c12-8(9-4-17)5-1-6(10(13)14)3-7(2-5)11(15)16/h1-3H |
Clé InChI |
ZTGVOMYPBSUJQA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)


![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)

